Cas no 2137829-39-9 (Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate)

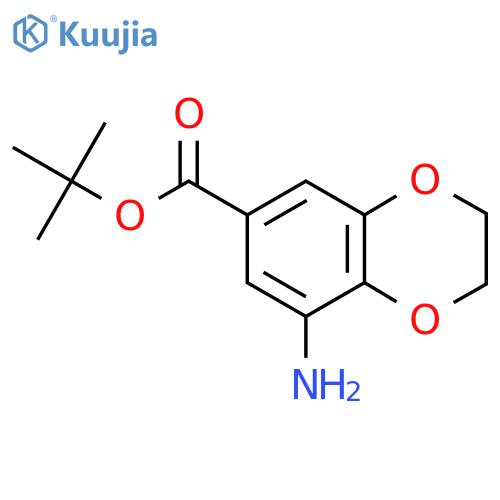

2137829-39-9 structure

商品名:Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate

Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate

- 2137829-39-9

- EN300-841286

- Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate

-

- インチ: 1S/C13H17NO4/c1-13(2,3)18-12(15)8-6-9(14)11-10(7-8)16-4-5-17-11/h6-7H,4-5,14H2,1-3H3

- InChIKey: HOWZZVDINKINBQ-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=C(C2=C(C=1)OCCO2)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 251.11575802g/mol

- どういたいしつりょう: 251.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 313

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 70.8Ų

Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-841286-0.1g |

tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |

2137829-39-9 | 95% | 0.1g |

$1019.0 | 2024-05-21 | |

| Enamine | EN300-841286-0.5g |

tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |

2137829-39-9 | 95% | 0.5g |

$1111.0 | 2024-05-21 | |

| Enamine | EN300-841286-2.5g |

tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |

2137829-39-9 | 95% | 2.5g |

$2268.0 | 2024-05-21 | |

| Enamine | EN300-841286-5.0g |

tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |

2137829-39-9 | 95% | 5.0g |

$3355.0 | 2024-05-21 | |

| Enamine | EN300-841286-10g |

tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |

2137829-39-9 | 10g |

$4974.0 | 2023-09-02 | ||

| Enamine | EN300-841286-1.0g |

tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |

2137829-39-9 | 95% | 1.0g |

$1157.0 | 2024-05-21 | |

| Enamine | EN300-841286-10.0g |

tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |

2137829-39-9 | 95% | 10.0g |

$4974.0 | 2024-05-21 | |

| Enamine | EN300-841286-0.05g |

tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |

2137829-39-9 | 95% | 0.05g |

$972.0 | 2024-05-21 | |

| Enamine | EN300-841286-5g |

tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |

2137829-39-9 | 5g |

$3355.0 | 2023-09-02 | ||

| Enamine | EN300-841286-0.25g |

tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |

2137829-39-9 | 95% | 0.25g |

$1065.0 | 2024-05-21 |

Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

2137829-39-9 (Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 42464-96-0(NNMTi)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量